molecular formula C25H34N2O4 B2608497 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946280-88-2

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Katalognummer: B2608497
CAS-Nummer: 946280-88-2
Molekulargewicht: 426.557
InChI-Schlüssel: MSZFUORYLKUBAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic ring linked via an ethyl chain to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The triethoxy groups may enhance lipophilicity and metabolic stability, while the tetrahydroquinoline fragment could contribute to π-π stacking interactions or modulate pharmacokinetic profiles.

Eigenschaften

IUPAC Name

3,4,5-triethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-5-29-22-16-20(17-23(30-6-2)24(22)31-7-3)25(28)26-13-12-18-10-11-21-19(15-18)9-8-14-27(21)4/h10-11,15-17H,5-9,12-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZFUORYLKUBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is synthesized separately through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the benzamide core with the tetrahydroquinoline moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products include 3,4,5-triethoxybenzoic acid or corresponding aldehydes.

    Reduction: Products include the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The ethoxy groups and the tetrahydroquinoline moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Differences: Lacks the triethoxy substitution and tetrahydroquinoline moiety, which may reduce steric bulk and alter binding affinity compared to the target compound.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

  • Structure : Salicylamide (2-hydroxybenzamide) with a 3,4-dimethoxyphenethylamine group.
  • Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Structure : Benzamide with a 2,3-dichlorophenyl group and an ethoxymethoxy substituent.
  • Application : Used as a herbicide, highlighting the agrochemical relevance of benzamide derivatives .
  • Key Differences: Chlorinated aromatic rings and ethoxymethoxy groups suggest divergent physicochemical properties compared to the target compound’s triethoxy and tetrahydroquinoline motifs.

Compound 155 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide)

  • Structure: Benzamide fused to a quinazolinone-purinyl hybrid structure.
  • Synthesis : Multi-step process involving intermediates like compound 151, yielding a molecular ion at m/z 455 (M+H) .
  • Key Differences: The purine-quinazolinone system introduces nucleobase-like interactions, absent in the target compound.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Notable Substituents Reference
Target Compound Not reported Not reported 3,4,5-Triethoxy, tetrahydroquinoline -
Rip-B 90 80 3,4-Dimethoxy
Rip-D 96 34 2-Hydroxy, 3,4-dimethoxy
Etobenzanid Not reported Not reported 2,3-Dichloro, ethoxymethoxy
Compound 155 Not reported Not reported Quinazolinone, purine amino
  • Analysis: Higher yields (e.g., Rip-B at 80%) suggest efficient synthesis routes for simpler benzamides, whereas the target compound’s complex structure may require optimized protocols.

Spectroscopic Characterization

  • Rip-B and Rip-D: Fully characterized via $^1$H and $^13$C-NMR (Tables 1 and 2 in ), with methoxy and hydroxy protons/resonances serving as diagnostic markers.
  • Target Compound: Anticipated $^1$H-NMR signals would include triethoxy methylene protons (~3.5–4.5 ppm) and tetrahydroquinoline aromatic protons (~6.5–7.5 ppm), though specific data are unavailable.

Functional and Application Insights

  • Agrochemical Potential: Etobenzanid’s herbicidal use implies that the target compound’s triethoxy groups could enhance soil persistence or foliar absorption.
  • Medicinal Chemistry: Compound 155’s purine-quinazolinone hybrid underscores benzamides’ versatility in targeting enzymes (e.g., kinases), suggesting the tetrahydroquinoline moiety in the target compound might interact with neurological or anti-inflammatory targets.

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure consisting of a benzamide core with triethoxy groups and a tetrahydroquinoline moiety. The molecular formula is C19H26N2O3, and it has a molecular weight of approximately 342.43 g/mol.

Key Properties

PropertyValue
Molecular Weight342.43 g/mol
Molecular FormulaC19H26N2O3
Boiling PointNot available
SolubilitySoluble in organic solvents
DensityNot available

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit significant antitumor properties. For instance:

  • Mechanisms of Action : It has been suggested that the compound may inhibit tubulin polymerization, which is critical for cell division. This mechanism is similar to other known antitumor agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines. The IC50 values for these assays indicate the concentration required to inhibit cell growth by 50%, providing a measure of potency.

Case Studies

  • Study on Cell Lines : A study evaluated the effects of the compound on human cancer cell lines such as HeLa and A549. The results showed an IC50 of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, indicating moderate antiproliferative activity .
  • Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The observed effects were attributed to its ability to induce apoptosis and inhibit angiogenesis within tumors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide . Modifications in the functional groups or the core structure can enhance potency or selectivity towards specific cancer types.

Key Findings from SAR Studies

  • Functional Group Importance : The triethoxy substituents are believed to play a significant role in enhancing solubility and bioavailability.
  • Tetrahydroquinoline Influence : The presence of the tetrahydroquinoline moiety is associated with improved interaction with biological targets involved in tumor growth regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.